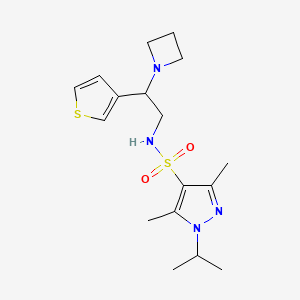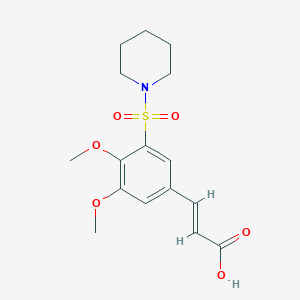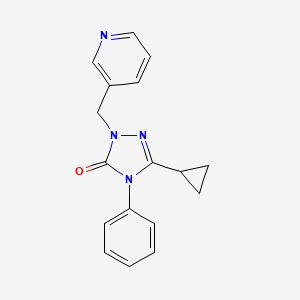
Chroman-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman-6-carboxamide is a chemical compound belonging to the chromone family, which is characterized by a benzopyran-4-one structure. Chromone derivatives are known for their diverse biological activities, making them valuable in various scientific research applications. This compound, in particular, has garnered attention due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-6-carboxamide can be synthesized through several methods, including the Pechmann condensation reaction, which involves the cyclization of phenols with β-keto esters in the presence of acid. Another common method is the Kostanecki acylation, where salicylaldehyde is reacted with acetic anhydride and anhydrous aluminum chloride to form chromone derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: Chroman-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the chroman ring.
Major Products Formed:
Scientific Research Applications
Chroman-6-carboxamide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the treatment of inflammatory diseases and microbial infections.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other industrial products due to its versatile chemical properties.
Mechanism of Action
Chroman-6-carboxamide is compared with other similar compounds, such as coumarin, chromone, and various chroman derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activities. The presence of the carboxamide group at the 6-position contributes to its distinct pharmacological properties, making it a valuable compound in scientific research and potential therapeutic applications.
Comparison with Similar Compounds
Coumarin
Chromone
Various chroman derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLYHXATZHROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2826761.png)
![2-Methyl-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2826764.png)
![3-(2-methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2826765.png)

![2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-benzyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2826769.png)

![N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2826772.png)



![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/new.no-structure.jpg)

![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)
